- Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums, European Journal of Organic Chemistry, 2019, 2019(28), 4566-4571
Cas no 943595-13-9 (2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester)
943595-13-9 structure
Product Name:2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Numéro CAS:943595-13-9
Le MF:C10H11BrO3
Mégawatts:259.096542596817
MDL:MFCD15474833
CID:1092606
PubChem ID:16723776
Update Time:2025-06-08
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 2-(bromomethoxy)-6-methoxybenzoate
- methyl 2-(bromomethyl)-6-methoxybenzoate
- 2-Bromomethyl-6-methoxy-benzoic acid methyl ester
- AKOS024259187
- AS-48094
- Benzoic acid, 2-(bromomethyl)-6-methoxy-, methyl ester
- MFCD15474833
- DA-33125
- SCHEMBL14352049
- methyl2-(bromomethyl)-6-methoxybenzoate
- F17793
- SB40127
- KJLOXBFOHKOSBO-UHFFFAOYSA-N
- 943595-13-9
- 2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester
- 2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
-
- MDL: MFCD15474833
- Piscine à noyau: 1S/C10H11BrO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,6H2,1-2H3
- La clé Inchi: KJLOXBFOHKOSBO-UHFFFAOYSA-N
- Sourire: O=C(C1C(CBr)=CC=CC=1OC)OC
Propriétés calculées
- Qualité précise: 257.98916g/mol
- Masse isotopique unique: 257.98916g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 4
- Complexité: 196
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.3
- Surface topologique des pôles: 35.5Ų
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009850-250mg |
Methyl 2-bromomethyl-6-methoxybenzoate |
943595-13-9 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A015009850-500mg |
Methyl 2-bromomethyl-6-methoxybenzoate |
943595-13-9 | 97% | 500mg |
$782.40 | 2023-08-31 | |
| Alichem | A015009850-1g |
Methyl 2-bromomethyl-6-methoxybenzoate |
943595-13-9 | 97% | 1g |
$1445.30 | 2023-08-31 | |
| Chemenu | CM155533-1g |
methyl 2-(bromomethyl)-6-methoxybenzoate |
943595-13-9 | 95%+ | 1g |
$701 | 2022-06-09 | |
| abcr | AB512564-500 mg |
2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester, 95%; . |
943595-13-9 | 95% | 500MG |
€609.40 | 2022-07-28 | |
| abcr | AB512564-1 g |
2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester, 95%; . |
943595-13-9 | 95% | 1g |
€1,569.00 | 2023-04-18 | |
| abcr | AB512564-100 mg |
2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester, 95%; . |
943595-13-9 | 95% | 100MG |
€564.60 | 2023-04-18 | |
| abcr | AB512564-250 mg |
2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester, 95%; . |
943595-13-9 | 95% | 250MG |
€734.60 | 2023-04-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-1g |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-5g |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 5g |
21964.3CNY | 2021-05-08 |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 4 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 1.5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- The synthesis of (-)-varitriol and (-)-3'-epi-varitriol via a Ramberg-Baecklund route, Tetrahedron, 2007, 63(49), 12123-12130
Méthode de production 3
Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Acetonitrile
Référence
- Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity, Bioorganic & Medicinal Chemistry Letters, 2013, 23(1), 360-365
Méthode de production 4
Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 72 °C; 3 h, reflux
Référence
- Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood, Journal of Medicinal Chemistry, 2013, 56(21), 8561-8578
Méthode de production 5
Conditions de réaction
Référence
- Treating long QT syndrome, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol. [Erratum to document cited in CA147:143153], Tetrahedron Letters, 2007, 48(35),
Méthode de production 7
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; reflux
1.2 Catalysts: Azobisisobutyronitrile ; 2 h, reflux; reflux → rt
1.2 Catalysts: Azobisisobutyronitrile ; 2 h, reflux; reflux → rt
Référence
- Titanocene(III) chloride mediated radical-induced synthesis of 3,4-dihydroisocoumarins: synthesis of (±)-hydrangenol, (±)-phyllodulcin, (±)-macrophyllol and (±)-thunberginol G, Tetrahedron, 2008, 64(49), 11050-11057
Méthode de production 8
Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride
Référence
- Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol, Tetrahedron Letters, 2007, 48(23), 4131-4134
Méthode de production 9
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 15 min, 25 °C; 12 h, 60 °C
Référence
- Compounds modulating protein recruitment and/or degradation, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 6 h, rt → reflux
Référence
- Histone acetyltransferase activators and compositions and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 6 h, reflux
Référence
- Preparation of isoindolinone and benzamide derivatives as histone acetyltransferase activators useful in disease therapy, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 2 h, reflux
Référence
- Assessment of the regioselectivity in the condensation reaction of unsymmetrical o-phthaldialdehydes with alanine, Tetrahedron, 2018, 74(2), 224-239
Méthode de production 13
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 3 h, 80 °C
1.2 cooled; 30 min, 80 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
1.2 cooled; 30 min, 80 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
Référence
- Preparation of isoindole carboxamides, pyrrolopyridine carboxamides, and similar compounds as inhibitors of phosphodiesterase type 10A for treating neurological and psychiatric disorders, World Intellectual Property Organization, , ,
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Raw materials
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Preparation Products
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Numéro de commande:A1045985
État des stocks:in Stock
Quantité:100mg/250mg/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 17:21
Prix ($):173.0/292.0/788.0
Courriel:sales@amadischem.com
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Littérature connexe
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Pureté:99%/99%/99%
Quantité:100mg/250mg/1g
Prix ($):173.0/292.0/788.0